2-({5,7-DIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}SULFANYL)-N-(2-NITROPHENYL)ACETAMIDE
Description
This compound belongs to the α-(5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine-2-thio)acetamide class, characterized by a triazolopyrimidine core substituted with methyl groups at positions 5 and 7, a sulfanyl linker, and an acetamide moiety bearing a 2-nitrophenyl group. It is synthesized via nucleophilic substitution between 2-mercapto-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine and 2-chloro-N-(2-nitrophenyl)acetamide under basic conditions . The compound exhibits herbicidal activity, targeting broadleaf weeds and grasses by inhibiting acetolactate synthase (ALS), a key enzyme in branched-chain amino acid biosynthesis .
Properties
IUPAC Name |
2-[(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]-N-(2-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N6O3S/c1-9-7-10(2)20-14(16-9)18-15(19-20)25-8-13(22)17-11-5-3-4-6-12(11)21(23)24/h3-7H,8H2,1-2H3,(H,17,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKWRHYSXZRJQQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NC(=NN12)SCC(=O)NC3=CC=CC=C3[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({5,7-DIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}SULFANYL)-N-(2-NITROPHENYL)ACETAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
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Formation of the Triazolopyrimidine Core: : The synthesis begins with the formation of the triazolopyrimidine core. This can be achieved by reacting amidourea hydrochloride with formyl acid to form 1,2,4-triazol-5-one. This intermediate is then nitrated using fuming nitric acid to prepare 3-nitro-1,2,4-triazol-5-one. Reduction of this nitro compound using hydrogen in the presence of Raney nickel yields 3-amino-5-hydroxyl-1,2,4-triazole. Finally, this compound is reacted with acetyl acetone to form the triazolopyrimidine core .
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Introduction of the Sulfanyl Group: This can be achieved by reacting 2-mercapto-5,7-dimethyl-1,2,4-triazolopyrimidine with chloroacetaldehyde or 1-chloropropan-2-one to yield the desired sulfanyl derivative .
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Formation of the Final Compound: : The final step involves the reaction of the sulfanyl derivative with 2-nitrophenylacetyl chloride to form this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yields and reduce costs. This could include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-({5,7-DIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}SULFANYL)-N-(2-NITROPHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen in the presence of palladium on carbon or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfanyl group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen with palladium on carbon, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Oxidized derivatives of the triazolopyrimidine core.
Reduction: Amino derivatives by reduction of the nitro group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
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Anticancer Activity :
- The triazolo-pyrimidine scaffold has been explored for its anticancer properties. Compounds with similar structures have shown significant inhibitory effects on various cancer cell lines. For instance, derivatives of triazolo-pyrimidines have been developed as selective inhibitors of c-Met kinases, which are implicated in tumor progression. One such derivative demonstrated a low IC50 value of 0.005 µM against c-Met kinases and has advanced to clinical trials for treating non-small cell lung cancer and renal cell carcinoma .
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Antimicrobial Properties :
- The compound's sulfur-containing moiety may enhance its antimicrobial activity. Research indicates that related compounds exhibit significant antimicrobial effects against various pathogens. For example, studies have shown that triazole derivatives can inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus .
- Anti-inflammatory Effects :
Agricultural Applications
- Pesticidal Activity :
Materials Science Applications
- Polymer Chemistry :
Case Studies
Mechanism of Action
The mechanism of action of 2-({5,7-DIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}SULFANYL)-N-(2-NITROPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it is believed to exert its effects by modulating the activity of certain enzymes or receptors involved in neurological pathways. The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogues
Key Observations :
- Substituent Position: The 5,7-dimethyl substitution on the triazolopyrimidine core (target compound, 8b, 351176-97-1) enhances herbicidal activity compared to non-methylated analogues, likely due to improved lipophilicity and target binding .
- Linker and Functional Groups : Sulfanyl acetamide derivatives (target compound, 351176-97-1) show superior ALS inhibition compared to sulfonamide variants (e.g., 8b), as the thioether linker increases metabolic stability .
Key Observations :
Table 3: Herbicidal Efficacy (Pre-Emergence Application)
Key Observations :
- The target compound demonstrates higher potency (EC₅₀ 0.8–1.2 ppm) and crop selectivity (index 5.6) than 8b, likely due to optimized nitro group placement and sulfanyl linker .
- Hydrazide derivatives (e.g., 351176-97-1) may exhibit reduced bioavailability compared to acetamide analogues due to increased polarity .
Biological Activity
The compound 2-({5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}sulfanyl)-N-(2-nitrophenyl)acetamide is a novel heterocyclic compound that has garnered attention for its potential biological activities. The unique structural features of this compound, particularly the triazole and pyrimidine rings along with the sulfanyl and nitrophenyl groups, suggest a range of pharmacological applications. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
- IUPAC Name: this compound
- Molecular Formula: CHNOS
- Molecular Weight: 305.34 g/mol
Biological Activities
The biological activity of this compound has been investigated through various studies focusing on its potential therapeutic effects. Here are some key findings:
Anticancer Activity
Research has indicated that compounds containing triazole and pyrimidine moieties exhibit significant anticancer properties. For instance:
- A study demonstrated that derivatives of triazole-thiones showed cytotoxic effects against various cancer cell lines, including colon carcinoma (HCT-116) and breast cancer (MCF-7), with IC values in the low micromolar range .
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC (µM) |
|---|---|---|
| 47f | HCT-116 | 6.2 |
| 47e | MCF-7 | 43.4 |
| 69c | MCF-7 | <27.3 |
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Triazole derivatives have shown effectiveness against a variety of pathogens:
- Studies have reported that triazole-containing compounds can inhibit the growth of bacteria and fungi, suggesting their potential as antimicrobial agents .
The mechanism through which this compound exerts its biological effects is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in cancer cell proliferation and survival pathways. For example, it could target kinases that are crucial for cell signaling .
Case Studies
Several case studies have been conducted to explore the biological activity of similar compounds:
- Triazole Derivatives in Cancer Therapy : A series of studies highlighted the role of triazole derivatives in cancer therapy, showing promising results in preclinical models.
- Antimicrobial Screening : Another study screened various triazole derivatives against common pathogens and found significant inhibitory activity against Staphylococcus aureus and Escherichia coli.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
